molecular formula C26H27BrClNO6 B11220375 Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11220375
M. Wt: 564.8 g/mol
InChI Key: DFVCWLCURAWQSX-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.

    Introduction of Substituents: The bromo, diethoxy, and chlorobenzyl groups can be introduced through various substitution reactions, often involving halogenation and alkylation steps.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives.

    Reduction: Reduction of the dihydropyridine ring to tetrahydropyridine.

    Substitution: Halogen substitution reactions, particularly involving the bromo and chloro groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications, including:

    Medicinal Chemistry: As a potential calcium channel blocker, it may be studied for its effects on cardiovascular diseases.

    Biological Studies: Investigating its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of calcium channel blocking, it may bind to voltage-gated calcium channels, inhibiting calcium influx and thereby affecting muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: Known for its long-acting effects in treating hypertension.

    Felodipine: Used for its vasodilatory properties.

Uniqueness

Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacological properties and reactivity compared to other dihydropyridines.

Properties

Molecular Formula

C26H27BrClNO6

Molecular Weight

564.8 g/mol

IUPAC Name

dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H27BrClNO6/c1-5-34-22-12-17(11-21(27)24(22)35-6-2)23-19(25(30)32-3)14-29(15-20(23)26(31)33-4)13-16-7-9-18(28)10-8-16/h7-12,14-15,23H,5-6,13H2,1-4H3

InChI Key

DFVCWLCURAWQSX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)Br)OCC

Origin of Product

United States

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